molecular formula C11H10O5 B019184 5-Hydroxy-6,7-dimethoxychromen-2-one CAS No. 28449-62-9

5-Hydroxy-6,7-dimethoxychromen-2-one

Cat. No.: B019184
CAS No.: 28449-62-9
M. Wt: 222.19 g/mol
InChI Key: KCPNDUHAXDHRKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tomentin is a phytochemical compound extracted from the plant Sphaeralcea angustifolia. It has garnered significant interest due to its potential anti-cancer and anti-inflammatory properties. This compound is known for its ability to scavenge free radicals and inhibit protein denaturation, making it a promising candidate for various therapeutic applications .

Mechanism of Action

Target of Action

Tomentin, also known as Tolmetin, is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets the cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in inflammation, pain, and fever.

Mode of Action

Tomentin inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the formation of prostaglandin precursors . This inhibition results in a decrease in the levels of prostaglandin E in the plasma, which may be responsible for its anti-inflammatory action .

Biochemical Pathways

By inhibiting the COX enzymes, Tomentin disrupts the biochemical pathway that leads to the production of prostaglandins. This disruption can prevent the development of inflammation, as observed in studies on rats .

Pharmacokinetics

Tomentin is well absorbed and undergoes hepatic metabolism via oxidation and conjugation . It is excreted in the urine as inactive metabolites or conjugates within 24 hours . The onset of its analgesic action is between 1 to 2 hours, while its anti-inflammatory effects may take days to weeks to manifest . The time to peak serum concentration is 30 to 60 minutes, and it has a biphasic elimination half-life with a rapid phase of 1 to 2 hours and a slow phase of approximately 5 hours .

Result of Action

The primary molecular effect of Tomentin is the inhibition of prostaglandin synthesis, leading to a reduction in inflammation, pain, and fever . On a cellular level, this can result in decreased inflammation and pain in various conditions, including osteoarthritis, rheumatoid arthritis, and juvenile arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tomentin can be synthesized through various chemical reactions involving the extraction of plant materials. The primary method involves the use of cell suspension cultures of Sphaeralcea angustifolia. Callus cultures are developed using specific concentrations of α-naphthalene acetic acid and Kinetin in Murashige and Skoog medium. The optimal conditions for callus induction include 1.0 and 2.0 mg/L of α-naphthalene acetic acid .

Industrial Production Methods: Industrial production of tomentin involves large-scale cultivation of Sphaeralcea angustifolia and subsequent extraction of the compound using solvents. The process is optimized to ensure high yield and purity of tomentin. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to validate the extraction process and quantify the compound .

Chemical Reactions Analysis

Types of Reactions: Tomentin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its therapeutic properties.

Common Reagents and Conditions: Common reagents used in the reactions involving tomentin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions involving tomentin include derivatives with enhanced anti-inflammatory and antioxidant properties. These derivatives are studied for their potential use in various medical applications .

Scientific Research Applications

Tomentin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-14-8-5-7-6(3-4-9(12)16-7)10(13)11(8)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPNDUHAXDHRKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-6,7-dimethoxychromen-2-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-6,7-dimethoxychromen-2-one
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-6,7-dimethoxychromen-2-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-6,7-dimethoxychromen-2-one
Reactant of Route 5
Reactant of Route 5
5-Hydroxy-6,7-dimethoxychromen-2-one
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-6,7-dimethoxychromen-2-one
Customer
Q & A

A: While the exact mechanism of action of Tomentin is still under investigation, research suggests it possesses anti-inflammatory properties. [, ] In a study using a kaolin/carrageenan-induced arthritis model in mice, Tomentin demonstrated a dose-dependent anti-inflammatory effect. [] This effect is likely mediated by modulating the inflammatory response, as evidenced by the significant reduction of pro-inflammatory cytokines (interleukin-1β and tumor necrosis factor alpha) and increased levels of anti-inflammatory cytokines (interleukin-10 and interleukin-4) in the joints of treated mice. []

ANone: Tomentin, also known as 5-hydroxy-6,7-dimethoxycoumarin, is a natural coumarin derivative.

  • Molecular Formula: C11H10O5 [, ]

ANone: Limited information is available regarding the material compatibility and stability of Tomentin under various conditions. Further research is needed to evaluate its performance and applications in different material matrices and environmental settings.

A: Based on the available research, Tomentin is not reported to exhibit catalytic properties. Its primary area of study revolves around its potential anti-inflammatory and therapeutic applications. [, , ]

A: Yes, computational studies have been conducted to understand the potential of Tomentin as an antiviral agent. Molecular docking simulations have shown that Tomentin exhibits favorable binding interactions with the spike receptor-binding domain (RBD) of SARS-CoV-2, particularly the Omicron variant. [] Further, molecular dynamics simulations suggest that Tomentin forms stable complexes with the RBD. [] Other studies have explored its potential against the main protease of SARS-CoV-2. []

A: While specific Structure-Activity Relationship (SAR) studies focusing on Tomentin modifications are limited, the presence of hydroxyl and methoxy groups on the coumarin scaffold is likely crucial for its biological activity. [, ] Further research is needed to fully elucidate the impact of structural modifications on Tomentin's potency, selectivity, and pharmacological properties.

ANone: Research on the stability of Tomentin under various conditions and the development of specific formulations to enhance its stability, solubility, and bioavailability is currently limited. This area requires further investigation to enable the development of Tomentin-based pharmaceuticals.

ANone: Tomentin is a natural product still in the preclinical research phase. As such, specific SHE (Safety, Health, and Environment) regulations regarding its production, handling, and disposal are not yet established.

A: Research on the PK/PD of Tomentin is currently limited. One study examined the pharmacokinetics of a standardized fraction from Sphaeralcea angustifolia containing Tomentin, scopoletin, and sphaeralcic acid. The study found that all three compounds were detectable in plasma after oral administration in mice. [] Further studies are needed to understand the ADME profile and in vivo activity of Tomentin independently.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.